molecular formula C17H17ClN2O2 B2513328 1-(2-Chlorophenoxy)-3-(2-methyl-1-benzimidazolyl)-2-propanol CAS No. 69407-81-4

1-(2-Chlorophenoxy)-3-(2-methyl-1-benzimidazolyl)-2-propanol

Cat. No. B2513328
CAS RN: 69407-81-4
M. Wt: 316.79
InChI Key: QSNHAWLIONBKPZ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenoxy)-3-(2-methyl-1-benzimidazolyl)-2-propanol, also known as CGP 20712A, is a selective antagonist of the beta-1 adrenergic receptor. This compound has been extensively studied for its potential therapeutic applications in cardiovascular diseases, including heart failure, hypertension, and arrhythmias. In

Scientific Research Applications

Potential Applications in Environmental Sciences

  • Chlorophenols in Environmental Management: Research on chlorophenols (CP), which are structurally related to the chlorophenoxy part of the compound, has shown their significance as precursors to dioxins in thermal processes, including Municipal Solid Waste Incineration (MSWI). Studies suggest CP's role in the formation of polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/F) due to incomplete combustion processes (Peng et al., 2016). This indicates potential research applications in studying and mitigating environmental pollution, especially in controlling dioxin emissions.

Significance in Medicinal Chemistry

  • Benzimidazoles in Drug Discovery: The benzimidazole component is a critical pharmacophore in medicinal chemistry, known for its broad range of biological activities. Research has highlighted its applications across antimicrobial, antiviral, antidiabetic, anti-cancer, and other therapeutic areas (Vasuki et al., 2021). This opens avenues for the compound's exploration in the development of new drugs and therapeutic agents, leveraging the pharmacological properties of benzimidazole derivatives.

Environmental Fate and Behavior

  • Sorption and Environmental Fate of Phenoxies: The sorption behavior of phenoxy herbicides, akin to the chlorophenoxy moiety of the compound, in environmental matrices like soil and water has been extensively studied. These studies help in understanding the environmental fate, bioaccumulation, and potential for ecological impact of such compounds (Werner et al., 2012). Understanding the sorption characteristics could aid in predicting the environmental mobility and persistence of similar compounds.

Photophysical and Electrochemical Applications

  • Functional Materials: Benzimidazole and its derivatives have been recognized for their significance in creating novel materials for optoelectronic applications. Their incorporation into π-extended systems has proven valuable in developing materials for organic light-emitting diodes (OLEDs), sensors, and other electronic devices (Lipunova et al., 2018). This suggests potential research directions in materials science, focusing on the electronic and photophysical properties of compounds containing benzimidazole units.

properties

IUPAC Name

1-(2-chlorophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12-19-15-7-3-4-8-16(15)20(12)10-13(21)11-22-17-9-5-2-6-14(17)18/h2-9,13,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNHAWLIONBKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenoxy)-3-(2-methyl-1-benzimidazolyl)-2-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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